BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Physicochemical profiling Lead-likeness Medicinal chemistry triage

N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (CAS 300836-67-3, MFCD01046290) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-acetamide class. It features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core linked via a methylene bridge to an acetamide moiety bearing an N-(furan-2-ylmethyl) substituent (molecular formula C16H14N2O4; molecular weight 298.30 g/mol).

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B15062799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=CO3)O
InChIInChI=1S/C16H14N2O4/c19-14(17-9-10-4-3-7-22-10)8-12-15(20)11-5-1-2-6-13(11)18-16(12)21/h1-7H,8-9H2,(H,17,19)(H2,18,20,21)
InChIKeyJZXRUIVZSJQNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (CAS 300836-67-3): Core Scaffold Identity and Sourcing Profile for Early Discovery Procurement


N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide (CAS 300836-67-3, MFCD01046290) is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-acetamide class . It features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core linked via a methylene bridge to an acetamide moiety bearing an N-(furan-2-ylmethyl) substituent (molecular formula C16H14N2O4; molecular weight 298.30 g/mol) . The compound is supplied by Sigma-Aldrich as catalog number R420271 within the AldrichCPR collection of rare and unique chemicals intended for early discovery research; the vendor explicitly does not collect analytical data for this product and sells it on an as-is basis . No primary research articles, patents, or entries in PubChem, ChEMBL, or BindingDB containing quantitative biological activity data were identified for this specific compound as of the literature search date [1]. The closest commercially available analogs differ in the N-substituent of the acetamide side chain, including N-octyl, N-decyl, N-(2,4-dimethylphenyl), N-allyl, and N-(2-hydroxyethyl) derivatives [2].

Why Generic Substitution Among 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Acetamides Carries Unquantified Risk: The Missing Comparative Data Problem for N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide


No in-class compound within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-acetamide family can be assumed interchangeable with N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide, despite sharing an identical core scaffold [1]. The N-substituent dictates critical physicochemical and pharmacophoric properties—the furan-2-ylmethyl group introduces a heteroaromatic ring capable of π–π stacking and hydrogen-bond acceptor interactions absent in simple alkyl chain analogs (e.g., N-octyl, N-decyl derivatives) and distinct from the electronic character of phenyl-substituted analogs (e.g., N-(2,4-dimethylphenyl)) [2]. In the related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, subtle N-substituent changes altered cholinesterase isoform selectivity (AChE vs. BuChE) and calcium channel antagonist activity by more than an order of magnitude [3]. However, no published head-to-head bioactivity comparison exists between this furan-2-ylmethyl variant and any other N-substituted analog of the 3-acetamide series. This evidence gap precludes scientifically justified generic substitution without re-screening [1].

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide vs. In-Class Analogs


Molecular Weight and Heavy Atom Count: Physicochemical Differentiation from N-Alkyl Chain Analogs

The target compound (MW 298.30 g/mol, 22 heavy atoms) occupies a distinct physicochemical space compared to N-alkyl chain analogs. The commercially available N-octyl analog (C19H26N2O3, MW 330.42 g/mol, 24 heavy atoms) is 10.8% heavier, while the N-decyl analog (C21H30N2O3, MW 358.48 g/mol, 26 heavy atoms) is 20.2% heavier [1]. Under commonly applied lead-likeness filters (e.g., MW ≤ 350), the target compound falls well within bounds, whereas the N-decyl analog approaches the upper limit [2]. This differential arises solely from the N-substituent and directly impacts ligand efficiency calculations in hit-to-lead programs [2].

Physicochemical profiling Lead-likeness Medicinal chemistry triage

Hydrogen Bond Donor Count: Pharmacophoric Differentiation from N,N-Dialkyl and N-Aryl Analogs

The target compound possesses three hydrogen bond donors (3 HBD): the 4-hydroxy group on the quinolinone ring, the lactam NH of the 2-oxo-1,2-dihydroquinoline, and the secondary amide NH of the acetamide linker [1]. In contrast, the commercially available N,N-diisopropyl analog (C16H20N2O3, MW 302.37 g/mol) has only two HBDs (4-hydroxy and lactam NH), because the acetamide nitrogen is fully substituted [1]. The presence of the additional HBD in the target compound may enable a distinct hydrogen-bonding interaction with biological targets, potentially altering binding mode, selectivity, or residence time compared to N,N-dialkyl analogs [2]. No experimental binding data are available to confirm this inference [3].

Pharmacophore modeling Hydrogen bonding Target engagement

N-Substituent Heteroaromatic Character: Unique π-Stacking and H-Bond Acceptor Potential vs. All-Alkyl and Simple Aryl Analogs

The target compound is the only commercially identified member of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-acetamide series bearing a heteroaromatic furan ring in the N-substituent [1]. All other listed analogs feature either saturated alkyl chains (N-octyl, N-decyl, N-allyl, N-isopropyl), a simple phenyl ring (N-(2,4-dimethylphenyl)), or polar aliphatic groups (N-(2-hydroxyethyl)) [1]. The furan oxygen provides a hydrogen-bond acceptor site, while the aromatic ring enables π–π stacking interactions that are geometrically and electronically distinct from those offered by a phenyl ring [2]. In the related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, replacement of a phenyl with a heteroaryl substituent altered AChE/BuChE selectivity ratios [3]. However, no direct comparative binding or functional data exist for the 3-acetamide series to quantify the magnitude of this effect for the target compound [4].

Molecular recognition π–π interactions Fragment-based design

Application Scenarios for N-(Furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide Based on Available Evidence


Scaffold-Hopping and Fragment-Growing Campaigns Targeting Cholinesterase or Calcium Channel Modulation

Based on class-level inference from the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, where N-substituent variation yielded compounds with AChE-selective, BuChE-selective, or equipotent profiles and one compound (9a) demonstrated calcium channel antagonist activity in bovine chromaffin cells [1], the target compound's unique furan-2-ylmethyl substituent may serve as a structurally differentiated starting point for fragment-growing or scaffold-hopping campaigns. However, no direct bioactivity data exist for this compound; users must plan for a full primary screening cascade. The Sigma-Aldrich AldrichCPR sourcing note—no analytical data provided, as-is sale—means procurement must be accompanied by in-house identity and purity verification .

Physicochemical Property-Driven Hit Triage and Library Design

The target compound's favorable molecular weight (298.30 g/mol) and balanced hydrogen bond donor (3 HBD) and acceptor count place it within lead-like chemical space, offering a physicochemical advantage over higher-MW N-alkyl analogs (e.g., N-decyl, MW 358.48) for programs prioritizing ligand efficiency metrics [2]. Procurement of this compound for library enrichment is supported when the screening cascade requires a heteroaromatic N-substituent that differs from the all-alkyl or simple aryl alternatives available in commercial catalogs [2]. The absence of analytical data from Sigma-Aldrich requires that the buyer implement their own QC protocols .

Selectivity Profiling Against Close Structural Analogs in the Same Series

Given the complete absence of published comparative bioactivity data across the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-acetamide series [3], procurement of the target compound alongside one or more N-substituted analogs (e.g., N-octyl or N-(2,4-dimethylphenyl) derivatives) in a parallel screening experiment is the only scientifically valid method to establish whether the furan-2-ylmethyl group confers a meaningful selectivity or potency advantage against a specific target of interest [3].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.